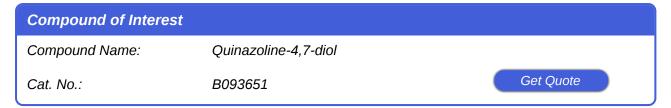


Spectroscopic Analysis of Quinazoline-4,7-diol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Quinazoline-4,7-diol**, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for **Quinazoline-4,7-diol** in the public domain, this document presents predicted spectroscopic data based on the analysis of structurally similar quinazoline derivatives. The experimental protocols outlined are established, generalized methods for the analysis of small organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Quinazoline-4,7-diol**. These predictions are derived from spectral data of related quinazoline and quinazolinone compounds.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Data for **Quinazoline-4,7-diol**



Proton	Predicted Chemical Shift (δ, ppm) in DMSO-d ₆	Predicted Multiplicity	Notes
H-2	8.0 - 8.5	Singlet (s)	Expected to be downfield due to the influence of two adjacent nitrogen atoms.
H-5	7.0 - 7.5	Doublet (d)	Coupled to H-6.
H-6	6.8 - 7.2	Doublet of doublets (dd)	Coupled to H-5 and H-8.
H-8	7.5 - 8.0	Doublet (d)	Coupled to H-6.
4-OH	9.0 - 11.0	Broad Singlet (br s)	Chemical shift can be variable and concentration-dependent.
7-OH	9.0 - 11.0	Broad Singlet (br s)	Chemical shift can be variable and concentration-dependent.

Table 2: Predicted ¹³C NMR Data for **Quinazoline-4,7-diol**



Carbon	Predicted Chemical Shift (δ, ppm) in DMSO-d ₆	Notes
C-2	145 - 155	
C-4	160 - 170	Carbon bearing the hydroxyl group.
C-4a	115 - 125	
C-5	110 - 120	
C-6	115 - 125	
C-7	155 - 165	Carbon bearing the hydroxyl group.
C-8	120 - 130	
C-8a	140 - 150	_

Table 3: Predicted Mass Spectrometry Data for Quinazoline-4,7-diol

Technique	Predicted m/z Value	Fragment	Notes
Electrospray Ionization (ESI)	[M+H] ⁺ = 163.0451	Molecular Ion (Protonated)	High-resolution mass spectrometry would confirm the elemental composition.
Electron Impact (EI)	M+ ⁻ = 162.0378	Molecular Ion (Radical Cation)	Fragmentation patterns may involve the loss of CO, HCN, or other small neutral molecules.

Experimental Protocols

The following are detailed methodologies for conducting NMR and Mass Spectrometry analysis on a sample of **Quinazoline-4,7-diol**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **Quinazoline-4,7-diol**.

Materials:

- Quinazoline-4,7-diol sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]
- Deuterated solvent (e.g., DMSO-d₆)[8]
- NMR tubes (high quality, 5 mm)[7]
- Internal standard (e.g., Tetramethylsilane TMS)[7][8]
- NMR Spectrometer (e.g., 400 MHz or higher)[1][9]

Procedure:

- Sample Preparation:
 - Accurately weigh the Quinazoline-4,7-diol sample and dissolve it in approximately 0.6 0.7 mL of the deuterated solvent in a clean, dry vial.[7]
 - Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
 - Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).
 [8]
- NMR Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.



- Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the low natural abundance of ¹³C.[10]
- Data Processing and Analysis:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of **Quinazoline-4,7-diol** and to study its fragmentation pattern.

Materials:

- Quinazoline-4,7-diol sample
- Solvent (e.g., methanol, acetonitrile)
- Mass Spectrometer (e.g., ESI-TOF, Q-TOF, or a magnetic sector instrument for EI)[11][12]

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample in a suitable volatile solvent.



Ionization:

- Electrospray Ionization (ESI): The sample solution is introduced into the mass spectrometer through a capillary at a low flow rate. A high voltage is applied to the capillary, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]+ or [M-H]-) are released into the gas phase.[11][13]
- Electron Impact (EI): The sample is introduced into the ion source, where it is vaporized.
 The gaseous molecules are then bombarded with a high-energy electron beam, which knocks an electron off the molecule to form a molecular ion (M+*).[12][13]

Mass Analysis:

- The generated ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[12][13]

Detection:

- The separated ions are detected, and their abundance is recorded.
- Data Analysis:
 - The resulting mass spectrum is a plot of ion intensity versus m/z.
 - The molecular weight is determined from the molecular ion peak.
 - High-resolution mass spectrometry can provide the exact mass, which allows for the determination of the elemental formula.
 - The fragmentation pattern can provide valuable structural information.[13]

Visualizations

The following diagrams illustrate the general workflow and logic of spectroscopic analysis for a compound like **Quinazoline-4,7-diol**.



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